molecular formula C20H20Br2O2 B14182293 Anthracene, 2,6-dibromo-9,10-dipropoxy- CAS No. 844696-83-9

Anthracene, 2,6-dibromo-9,10-dipropoxy-

Cat. No.: B14182293
CAS No.: 844696-83-9
M. Wt: 452.2 g/mol
InChI Key: FENOXFRPIWQPNC-UHFFFAOYSA-N
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Description

Anthracene, 2,6-dibromo-9,10-dipropoxy- is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the presence of bromine atoms at the 2 and 6 positions and propoxy groups at the 9 and 10 positions. The unique substitution pattern of this compound imparts distinct chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthracene, 2,6-dibromo-9,10-dipropoxy- typically involves the bromination of anthracene followed by the introduction of propoxy groups. One common method involves the bromination of anthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromoanthracene is then subjected to a nucleophilic substitution reaction with propyl alcohol in the presence of a base like potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Anthracene, 2,6-dibromo-9,10-dipropoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding anthracene derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted anthracene derivatives depending on the nucleophile used.

    Oxidation Reactions: Major products are anthraquinone derivatives.

    Reduction Reactions: The primary product is the unsubstituted anthracene derivative.

Scientific Research Applications

Anthracene, 2,6-dibromo-9,10-dipropoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Anthracene, 2,6-dibromo-9,10-dipropoxy- involves its interaction with molecular targets through its bromine and propoxy substituents. The bromine atoms can participate in halogen bonding, while the propoxy groups can enhance solubility and facilitate interactions with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Anthracene, 9,10-dibromo-: Similar in structure but lacks the propoxy groups, resulting in different chemical and physical properties.

    Anthracene, 2,6-dibromo-: Lacks the propoxy groups at the 9 and 10 positions.

    Anthracene, 9,10-dipropoxy-: Lacks the bromine atoms at the 2 and 6 positions.

Uniqueness

Anthracene, 2,6-dibromo-9,10-dipropoxy- is unique due to the combination of bromine and propoxy substituents, which impart distinct reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

844696-83-9

Molecular Formula

C20H20Br2O2

Molecular Weight

452.2 g/mol

IUPAC Name

2,6-dibromo-9,10-dipropoxyanthracene

InChI

InChI=1S/C20H20Br2O2/c1-3-9-23-19-15-7-5-14(22)12-18(15)20(24-10-4-2)16-8-6-13(21)11-17(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3

InChI Key

FENOXFRPIWQPNC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C=C(C=CC2=C(C3=C1C=CC(=C3)Br)OCCC)Br

Origin of Product

United States

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